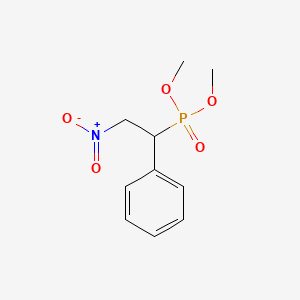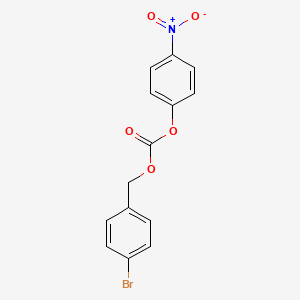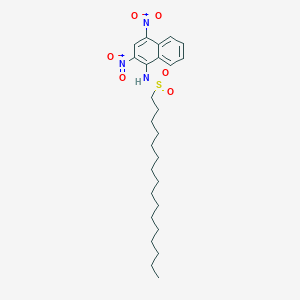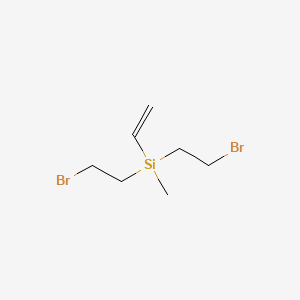
(1-Dimethoxyphosphoryl-2-nitroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Dimethoxyphosphoryl-2-nitroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a dimethoxyphosphoryl group and a nitroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Dimethoxyphosphoryl-2-nitroethyl)benzene typically involves the reaction of benzene with appropriate phosphorylating and nitrating agents. One common method involves the nitration of benzene to form nitrobenzene, followed by the introduction of the dimethoxyphosphoryl group through a phosphorylation reaction. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.
化学反応の分析
Types of Reactions
(1-Dimethoxyphosphoryl-2-nitroethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution may involve reagents like halogens or sulfonic acids, while nucleophilic substitution may use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Products depend on the specific substituents introduced to the benzene ring.
科学的研究の応用
Chemistry
In chemistry, (1-Dimethoxyphosphoryl-2-nitroethyl)benzene is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity. These compounds can serve as probes or inhibitors in biochemical assays, helping to elucidate the mechanisms of various biological processes.
Medicine
While not directly used as a therapeutic agent, this compound and its derivatives may be investigated for their potential medicinal properties. Research may focus on their ability to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for the creation of polymers, resins, and other materials with unique properties.
作用機序
The mechanism of action of (1-Dimethoxyphosphoryl-2-nitroethyl)benzene depends on its specific application. In chemical reactions, the compound’s functional groups participate in various transformations, such as oxidation, reduction, and substitution. In biological systems, derivatives of the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(1-Dimethoxyphosphoryl-2-nitroethyl)benzene: Characterized by the presence of both a dimethoxyphosphoryl group and a nitroethyl group.
(1-Dimethoxyphosphoryl-2-nitroethyl)phenol: Similar structure but with a hydroxyl group instead of a benzene ring.
(1-Dimethoxyphosphoryl-2-nitroethyl)aniline: Contains an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a dimethoxyphosphoryl group and a nitroethyl group allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
37909-64-1 |
|---|---|
分子式 |
C10H14NO5P |
分子量 |
259.20 g/mol |
IUPAC名 |
(1-dimethoxyphosphoryl-2-nitroethyl)benzene |
InChI |
InChI=1S/C10H14NO5P/c1-15-17(14,16-2)10(8-11(12)13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChIキー |
ZTMZKDMTKDJXHQ-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C(C[N+](=O)[O-])C1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)


![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)





